molecular formula C22H26FN3O2 B1675150 Losmapimod CAS No. 585543-15-3

Losmapimod

Numéro de catalogue B1675150
Numéro CAS: 585543-15-3
Poids moléculaire: 383.5 g/mol
Clé InChI: KKYABQBFGDZVNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Losmapimod is a novel p38α MAP kinase inhibitor . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is being investigated for its anti-inflammatory action and is currently in a Phase 3 clinical trial for the treatment of facioscapulohumeral muscular dystrophy (FSHD) .


Molecular Structure Analysis

Losmapimod has a molecular formula of C22H26FN3O2 . The molecular structure includes a benzene ring linked to a pyridine ring . More detailed structural analysis can be found on dedicated chemical databases .


Physical And Chemical Properties Analysis

Losmapimod has a molecular formula of C22H26FN3O2 and a molar mass of 383.467 g·mol−1 . It is stored as a powder at -20°C for 3 years .

Applications De Recherche Scientifique

Therapy for FSHD

Losmapimod has been investigated as a disease-specific therapy for Facioscapulohumeral Muscular Dystrophy (FSHD). FSHD is caused by the aberrant expression of DUX4, a transcription factor that is toxic to muscles. Losmapimod inhibits DUX4 regulators and has shown promise in reducing DUX4 expression in myotubes during preclinical studies .

Anticancer Agent

Research has explored the encapsulation of Losmapimod in poly(lactic-co-glycolic acid) nanoparticles (LOS@PLGA-NPs) to enhance its anticancer efficiency. This application has been particularly studied in vitro using multiple myeloma cells, with promising results regarding the drug’s delivery and efficacy .

Inhibitor of p38α/β Mitogen Activated Protein Kinase (MAPK)

Losmapimod acts as a selective inhibitor of p38α/β MAPK. This inhibition plays a role in the reduction of DUX4 expression, which is significant for conditions like FSHD. Fulcrum Therapeutics has in-licensed losmapimod from GSK following the discovery of this application and is conducting Phase 3 trials .

Orientations Futures

Losmapimod is currently in a Phase 3 clinical trial for the treatment of FSHD . The results from the Phase 2b trial demonstrated that losmapimod slowed disease progression and improved function in people with FSHD . Fulcrum Therapeutics plans to meet with health authorities, including the FDA, in the second half of 2021 to determine the regulatory path for losmapimod in FSHD .

Propriétés

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYABQBFGDZVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974109
Record name Losmapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losmapimod

CAS RN

585543-15-3
Record name Losmapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585543-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Losmapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0585543153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losmapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Losmapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)-N-neopentylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOSMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DQF16BXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losmapimod
Reactant of Route 2
Reactant of Route 2
Losmapimod
Reactant of Route 3
Reactant of Route 3
Losmapimod
Reactant of Route 4
Reactant of Route 4
Losmapimod
Reactant of Route 5
Reactant of Route 5
Losmapimod
Reactant of Route 6
Reactant of Route 6
Losmapimod

Q & A

A: Losmapimod is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs). [, , , , , , , , , , , ]

A: Losmapimod acts as a reversible competitive inhibitor of the ATP-binding site of p38α/β MAPKs. [, , ]

A: Inhibition of p38α/β MAPKs leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8. [, , , , , , , , ] Additionally, Losmapimod has been shown to improve nitric oxide-mediated vasodilation [] and reduce plasma fibrinogen levels in patients with chronic obstructive pulmonary disease (COPD). []

A: Yes, research indicates that Losmapimod reduces the expression of DUX4 target genes, potentially offering therapeutic benefits for Facioscapulohumeral Muscular Dystrophy (FSHD). [, ]

ANone: The scientific papers provided do not disclose the molecular formula or weight of Losmapimod.

ANone: The provided research papers do not contain spectroscopic data for Losmapimod.

ANone: Information regarding the performance of Losmapimod under various conditions, such as temperature, pH, or in different solvents, is not available in the provided scientific papers.

A: Losmapimod is a selective enzyme inhibitor and does not possess catalytic properties. Its primary function is to block the activity of p38α/β MAPKs. [, , , , , , , , , , , ]

A: While the provided papers do not detail specific computational studies on Losmapimod, one study utilized concentration-effect modeling to analyze the drug's impact on the QT interval. [] This suggests the potential application of computational approaches for understanding Losmapimod's behavior.

ANone: The provided papers primarily focus on the effects of Losmapimod and do not provide detailed information on how structural modifications impact its activity, potency, or selectivity.

ANone: The provided research does not offer specific details about the stability of Losmapimod under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The provided research papers do not contain specific details about SHE regulations related to Losmapimod.

A: Losmapimod exhibits an absolute oral bioavailability of 0.62 [] and reaches peak plasma concentration (Cmax) within 3-4 hours after oral administration. []

A: Losmapimod demonstrates a plasma to muscle ratio of approximately 1:1. []

A: Losmapimod is metabolized to its active metabolite, GSK198602. []

A: The elimination half-life (t1/2) of Losmapimod is approximately 7.9-9.0 hours, with no significant difference between single and repeat dosing. [] Its metabolite, GSK198602, displays a slightly longer t1/2. []

A: Studies have used modeling and simulation to explore the PK/PD relationship between Losmapimod and its effects on phosphorylated heat shock protein 27 (pHSP27) and high-sensitivity C-reactive protein (hsCRP). [] A direct-link maximal inhibitory effect model was found to relate plasma concentrations of Losmapimod to pHSP27 concentrations. []

A: Yes, repeat dosing of Losmapimod leads to steady-state trough concentrations within 2 days, with accumulation ratios of 1.56 for Losmapimod and 1.91 for its metabolite, GSK198602. []

A: Losmapimod has been studied in clinical trials for various conditions, including chronic obstructive pulmonary disease (COPD), Facioscapulohumeral Muscular Dystrophy (FSHD), and neuropathic pain. [, , , , , ] Results have been mixed, with some studies showing promising effects on biomarkers and symptoms but not consistently translating to clinically meaningful benefits.

A: In vitro studies have utilized human peripheral blood mononuclear cells, rat alveolar macrophages, BEAS-2B airway epithelial cells, and bronchial smooth muscle cells to investigate the inhibitory effects of Losmapimod on LPS-stimulated release of inflammatory mediators like TNF-α and IL-8. []

A: Losmapimod's effects have been evaluated in animal models of epilepsy, hypercholesterolemia, and pulmonary arterial hypertension. [, , ] These models have provided insights into the drug's impact on inflammation, neuronal damage, and vascular function.

ANone: Information concerning potential resistance mechanisms to Losmapimod or cross-resistance with other compounds is not discussed in the provided research.

A: Research indicates that pHSP27 and hsCRP can be used as pharmacodynamic biomarkers to assess Losmapimod's activity. [, ] Additionally, studies in COPD patients have identified plasma fibrinogen as a potential biomarker for monitoring Losmapimod's effects. [, ]

ANone: The provided research papers do not explicitly detail the analytical methods used for characterizing and quantifying Losmapimod.

ANone: The provided scientific research does not offer insights into the environmental impact or degradation pathways of Losmapimod.

ANone: The provided research papers do not delve into these specific aspects related to Losmapimod.

A: Losmapimod emerged as a promising therapeutic agent targeting inflammation, a key driver in various diseases, including cardiovascular disease and inflammatory conditions. [, , , , ] Its development represents a significant step in exploring the therapeutic potential of p38 MAPK inhibition.

A: Losmapimod research draws heavily on immunology, pharmacology, and molecular biology to understand its mechanism of action, therapeutic potential, and safety profile. [, , , , ] Furthermore, it integrates knowledge from material science and nanotechnology for developing innovative drug delivery systems. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.